3-Amino-6-methyl-5-phenylpyrazine-2-carboxylic acid
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Overview
Description
3-Amino-6-methyl-5-phenylpyrazine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by the presence of a pyrazine ring, an amino group, a methyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methyl-5-phenylpyrazine-2-carboxylic acid typically involves the following steps:
Condensation Reaction: The starting materials, such as phenylhydrazine and ethyl acetoacetate, undergo a condensation reaction to form an intermediate pyrazine derivative.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate or chromyl chloride to introduce the carboxylic acid group.
Amination: Finally, the compound is subjected to amination to introduce the amino group at the appropriate position.
Industrial Production Methods: In an industrial setting, the synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-6-methyl-5-phenylpyrazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or amine.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation products: Different carboxylic acids or ketones.
Reduction products: Alcohols or amines.
Substitution products: Derivatives with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 3-Amino-6-methyl-5-phenylpyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. It can be used in the development of new drugs and therapeutic agents.
Medicine: Due to its biological activities, the compound is being studied for its potential use in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the chemical industry, the compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism by which 3-Amino-6-methyl-5-phenylpyrazine-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate biological pathways and lead to the desired therapeutic effects.
Comparison with Similar Compounds
3-Amino-5-phenylpyrazine-2-carboxylic acid
6-Methyl-5-phenylpyrazine-2-carboxylic acid
3-Amino-6-methylpyrazine-2-carboxylic acid
Uniqueness: 3-Amino-6-methyl-5-phenylpyrazine-2-carboxylic acid is unique due to the presence of both the amino and methyl groups on the pyrazine ring, which can influence its reactivity and biological activity. This combination of functional groups provides it with distinct properties compared to similar compounds.
Properties
Molecular Formula |
C12H11N3O2 |
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Molecular Weight |
229.23 g/mol |
IUPAC Name |
3-amino-6-methyl-5-phenylpyrazine-2-carboxylic acid |
InChI |
InChI=1S/C12H11N3O2/c1-7-9(8-5-3-2-4-6-8)15-11(13)10(14-7)12(16)17/h2-6H,1H3,(H2,13,15)(H,16,17) |
InChI Key |
XABOWQXHIDEQPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C(=N1)C(=O)O)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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